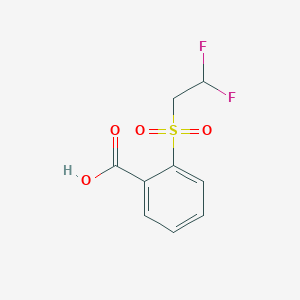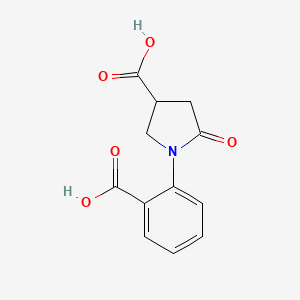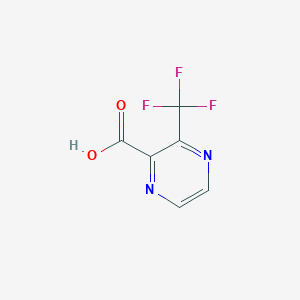
3-(Trifluoromethyl)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
3-(Trifluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H3F3N2O2. It is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is used as an intermediate in the synthesis of various organic compounds, particularly those containing pyrazine rings .
Mécanisme D'action
Target of Action
It is known that the compound can be used as a reactant in the synthesis of various organic compounds, particularly those containing a pyrazine ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid .
Analyse Biochimique
Biochemical Properties
It is known that pyrazine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazine derivatives can have various effects on cells . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Trifluoromethyl)pyrazine-2-carboxylic acid involves the reaction of pyrazine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is typically carried out in a solvent such as dichloromethane, with a catalyst like dimethylaminopyridine. The reaction mixture is stirred at room temperature, and the product is isolated by distillation and crystallization[2][2].
Industrial Production Methods
In industrial settings, the production of this compound can involve more scalable methods. One such method includes the reaction of alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates with ethylenediamine in the presence of an acid and a reducing agent, followed by oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a triazole ring fused to a pyrazine ring.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances its chemical stability and potential biological activity compared to similar compounds .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOIMHWVXJSOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705527 | |
| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870787-06-7 | |
| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural characteristic of the compounds investigated in these studies, and how does this relate to their potential therapeutic application?
A: The research focuses on derivatives of 3-(trifluoromethyl)pyrazine-2-carboxylic acid amide. These derivatives are characterized by a core structure consisting of a pyrazine ring with a 3-(trifluoromethyl) and a 2-carboxylic acid amide substituent. [, , ] Various modifications to this core structure, particularly at the amide nitrogen (R group in the provided formula), are explored to investigate their impact on HDL-cholesterol raising activity. [, , ] This modification approach aims to identify compounds with optimal pharmacological properties for potential use in treating dyslipidemia and related conditions. [, ]
Q2: Can you elaborate on the specific structural modifications investigated in these studies and their potential impact on the compound's activity?
A: The studies investigate a range of substitutions at the amide nitrogen (R group) of the this compound amide core. While specific examples are limited in the provided abstracts, one study mentions exploring substitutions like cycloalkyl groups, potentially with hydroxy or hydroxyalkyl modifications, and CH2-CR9R10-cycloalkyl groups. [] Other potential modifications include various alkyl, alkoxy, haloalkyl, heteroarylalkyl, and halogen substituents on the pyrazine ring. [] These modifications likely influence the compound's binding affinity to its target, potentially impacting its potency and selectivity in raising HDL-cholesterol levels.
Q3: What are the future directions for research on this compound amide derivatives as potential therapeutic agents?
A3: While the provided abstracts highlight the focus on HDL-cholesterol raising activity, further research is needed to fully understand the mechanism of action of these compounds. Identifying the specific biological target(s) and downstream effects will be crucial for confirming their therapeutic potential and guiding further development. Additionally, investigating the structure-activity relationship in detail, exploring a wider range of modifications, and conducting in-depth preclinical studies (pharmacokinetics, pharmacodynamics, safety profiling) are essential steps towards potential clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

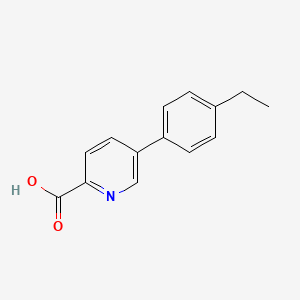
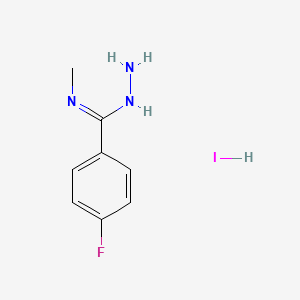
![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)
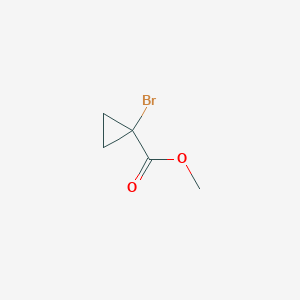
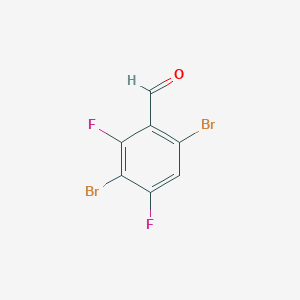

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)
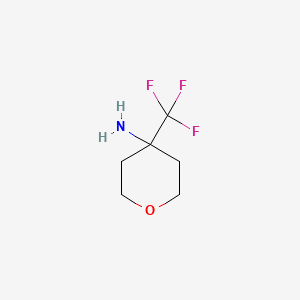
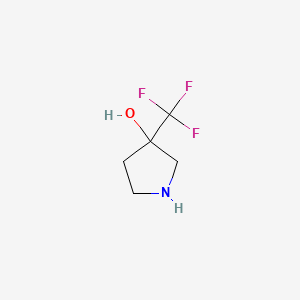

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
